molecular formula C9H7NS B13956816 4,7-Methano-7H-thieno[2,3-C]azepine CAS No. 484032-36-2

4,7-Methano-7H-thieno[2,3-C]azepine

Cat. No.: B13956816
CAS No.: 484032-36-2
M. Wt: 161.23 g/mol
InChI Key: IJLQMYAXILQOIB-UHFFFAOYSA-N
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Description

4,7-Methano-7H-thieno[2,3-C]azepine is a tricyclic organic compound with the molecular formula C9H7NS, built around a fused ring system containing a seven-membered azepine and a thiophene ring . This structure classifies it as a member of the thienoazepine family, a group of heterocyclic compounds of significant interest in medicinal and synthetic chemistry. The unique 4,7-methano bridge imparts a distinct three-dimensional geometry to the molecule, making it a valuable scaffold for exploring structure-activity relationships in drug discovery. While specific pharmacological data for this exact compound is not widely published, related thienoazepine derivatives have demonstrated considerable research potential. For instance, thieno[2,3-d]azepine fragments have been identified as key components in compounds that significantly increase melanin synthesis in cellular models, suggesting potential applications in pigment disorder research . Furthermore, the broader class of fused thiophene derivatives, which includes various thienoazepines, is actively investigated as inhibitors of key enzymatic targets like MEK, highlighting their relevance in oncology and signal transduction research . This compound is presented as a high-purity chemical building block for qualified researchers. It is intended for use in exploratory synthesis, the development of novel structure-property libraries, and investigations into new biologically active molecules. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, and is strictly not for human or personal use. Researchers should handle all chemicals in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

484032-36-2

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

5-thia-8-azatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene

InChI

InChI=1S/C9H7NS/c1-3-10-5-7(1)8-2-4-11-9(8)6-10/h1-4,6H,5H2

InChI Key

IJLQMYAXILQOIB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C=CSC3=CN1C=C2

Origin of Product

United States

Synthetic Methodologies for the 4,7 Methano 7h Thieno 2,3 C Azepine Core and Its Analogues

Retrosynthetic Disconnections and Strategic Planning for Polycyclic Azepine Construction

The retrosynthetic analysis of the 4,7-methano-7H-thieno[2,3-c]azepine core reveals several potential strategies for its construction. A primary disconnection approach involves the simplification of the bridged azepine ring. A key strategy is the intramolecular Diels-Alder reaction, which is a powerful method for the formation of two rings in a single step. organicreactions.org This approach would involve a precursor containing a diene and a dienophile connected by a suitable tether. The choice of the tether is crucial for controlling the regioselectivity and stereoselectivity of the cycloaddition. organicreactions.orgnih.gov

Another significant retrosynthetic strategy involves a ring-closing metathesis (RCM) of a precursor containing two terminal alkenes. This method has proven effective in the synthesis of various nitrogen-containing heterocycles. Alternatively, cascade reactions, where a series of bond-forming events occur in a single pot, offer an efficient route to complex polycyclic systems. rsc.orgnih.govnih.govtdl.org For instance, a cascade involving a nitrene or carbene insertion could be envisioned to form the methano bridge.

The choice of starting materials is dictated by the chosen retrosynthetic pathway. For a Diels-Alder approach, a functionalized thiophene (B33073) derivative would serve as the diene or part of the dienophile-containing tether. For cascade reactions, precursors such as N-arylnitrones and allenes have been shown to yield bridged bicyclic tetrahydrobenz[b]azepin-4-ones, providing a potential blueprint for the thieno[2,3-c]azepine system. rsc.orgnih.gov

Total Synthesis Approaches to the Bridged Thienoazepine Framework

The total synthesis of the this compound framework can be approached through several strategic methodologies, each offering distinct advantages in terms of efficiency and stereocontrol.

Strategic Ring Closure Reactions (e.g., Intramolecular Cycloadditions, Annulation Cascades)

Intramolecular Diels-Alder (IMDA) reactions stand out as a highly effective strategy for constructing bridged polycyclic systems. organicreactions.orgnih.gov In the context of the this compound core, a thiophene ring could act as the diene component, reacting with a tethered dienophile. The reaction proceeds through a highly ordered transition state, which often leads to high stereoselectivity. organicreactions.org The use of Lewis acid catalysts can accelerate the reaction and enhance its selectivity. utexas.edu

Annulation cascades offer another powerful route. For example, a catalyst-controlled cascade reaction between N-arylnitrones and allenes has been developed for the synthesis of bridged bicyclic tetrahydrobenz[b]azepin-4-ones. rsc.orgnih.gov This methodology could potentially be adapted to thieno-analogues. Similarly, nitrene/alkyne cascades have been utilized to form functionalized bridged azacycles. nih.govtdl.org These reactions often proceed with high efficiency, constructing complex molecular architectures in a single step.

A notable example of a relevant ring closure is the Dieckmann condensation, which has been used to prepare thieno[2,3-b]azepin-4-ones. nih.gov This intramolecular condensation of a dicarboxylate ester could be a key step in building the azepine ring prior to the formation of the methano bridge.

Stereocontrolled Synthesis and Diastereoselective Pathways in Bridged Azepine Formation

Achieving stereocontrol is a critical aspect of synthesizing complex three-dimensional molecules like this compound. The intramolecular Diels-Alder reaction inherently offers a high degree of stereocontrol due to its concerted nature and the geometric constraints of the transition state. organicreactions.orgyoutube.com The stereochemistry of the substituents on the tether connecting the diene and dienophile can direct the facial selectivity of the cycloaddition, thereby controlling the relative stereochemistry of the newly formed stereocenters.

Ring expansion strategies have also been shown to proceed with high stereoselectivity. For instance, diastereomerically pure azepane derivatives have been prepared via a piperidine (B6355638) ring expansion with excellent stereoselectivity and regioselectivity. rsc.org Furthermore, osmium-catalyzed tethered aminohydroxylation has been employed for the stereoselective synthesis of pentahydroxyazepane iminosugars, demonstrating the potential for highly controlled introduction of functional groups. nih.gov In the context of bridged systems, the stereochemistry of existing centers in a precursor can influence the diastereoselectivity of subsequent cyclization reactions, as seen in the formation of bridged azacycles from carbonazidates with stereocenters on the tether. nih.gov

Organocatalytic and Metal-Catalyzed Cascade Reactions for Bridged Scaffold Assembly

Both organocatalysis and metal catalysis play pivotal roles in the efficient assembly of bridged heterocyclic scaffolds. Organocatalytic cascade reactions, for instance, have been developed for the synthesis of chiral acetal-containing bridged cyclic compounds and spiro-bridged heterocyclic compounds. nih.govacs.orgacs.org These reactions often proceed with high enantioselectivity, providing access to chiral building blocks.

Metal-catalyzed cascade reactions are also highly effective. Rhodium(II)-catalyzed [4+3] cycloaddition reactions of triazoles and dienes have been used to synthesize azepine derivatives. organicreactions.org Gold-catalyzed intramolecular [4+2] cycloadditions of allene-dienes have also been reported. Furthermore, catalyst-controlled cascade reactions using hydrogen-bond-donor catalysts with nucleophilic amines can produce bridged bicyclic tetrahydrobenz[b]azepin-4-ones. rsc.orgnih.gov The choice of catalyst can be crucial in directing the reaction pathway towards the desired bridged product.

The following table summarizes some relevant metal-catalyzed reactions for the synthesis of azepine derivatives:

CatalystReaction TypeStarting MaterialsProductYield (%)Reference
Rh(II)[4+3] CycloadditionTriazoles, DienesAzepine derivativesHigh organicreactions.org
SquaramideCascade ReactionN-arylnitrones, AllenesBridged bicyclic tetrahydrobenz[b]azepin-4-onesup to 85% rsc.org
Rh(I)[5+2] CycloadditionVinyl-aziridine-alkyneFused 2,5-dihydroazepinesup to 95% organicreactions.org

Protecting Group Strategies and Sequential Multistep Syntheses

In a multi-step synthesis towards a complex target like this compound, the judicious use of protecting groups is essential. Functional groups that are not intended to react in a particular step must be temporarily masked. For example, the nitrogen atom of the azepine ring might be protected as a carbamate (B1207046) or an amide to prevent its interference in subsequent reactions. The choice of protecting group is critical and must be stable to the reaction conditions of the following steps while being readily removable under mild conditions.

Convergent Synthetic Routes and Fragment Coupling Methodologies

Convergent synthesis offers a more efficient approach compared to linear synthesis for complex molecules. In a convergent strategy, different fragments of the target molecule are synthesized independently and then coupled together in the later stages. For the this compound scaffold, one could envision the synthesis of a functionalized thiophene fragment and a separate fragment containing the pre-formed azepine ring or its precursor.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for fragment coupling. These reactions allow for the formation of carbon-carbon bonds between different molecular fragments with high efficiency and functional group tolerance. For example, a boronic acid or ester derivative of a thiophene could be coupled with a halogenated azepine precursor. A catalyst-controlled cascade reaction of N-arylnitrones and allenes represents an appealing convergent approach towards tetrahydrobenz[b]azepin-4-ones, which could be adapted for the thieno[2,3-c]azepine system. rsc.org

Green Chemistry Principles and Sustainable Approaches in Thienoazepine Synthesis

The integration of green chemistry principles into the synthesis of thienoazepines and related heterocycles is crucial for minimizing environmental impact and enhancing laboratory safety. researchgate.net These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. mdpi.comnih.gov The application of these tenets is transforming traditional synthetic routes into more sustainable and efficient processes. researchgate.net

Key green chemistry approaches applicable to thienoazepine synthesis include the use of alternative energy sources, greener solvents, and advanced catalytic systems. jddhs.com Techniques such as microwave-assisted synthesis, ultrasound, and photochemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com The replacement of hazardous organic solvents with greener alternatives or the implementation of solvent-free reaction conditions is another cornerstone of sustainable synthesis. jddhs.com

Recent research has highlighted metal-free photochemical methods as a particularly promising green strategy. For instance, a mild and efficient synthesis of azepinone derivatives, which are structurally related to the azepine core of the target compound, has been developed using a photochemical cascade reaction. nih.govaalto.fi This method employs blue light irradiation to generate a nitrene intermediate from a readily available azide (B81097) precursor, leading to the formation of the seven-membered ring without the need for transition metal catalysts. nih.govresearchgate.net This approach is notable for its operational simplicity, broad substrate scope, and reduced environmental footprint. nih.gov

Electrosynthesis represents another innovative and environmentally benign strategy. The use of electrocatalysis can drive reactions under mild conditions, offering high selectivity and control. acs.org For example, the electrosynthesis of azo-bridged nitrogen-rich heterocycles has been achieved with high efficiency using a cobalt phosphide (B1233454) nanowire-based cathode, demonstrating a programmable and safe method for constructing complex heterocyclic frameworks. acs.org Such voltage-gated synthesis paradigms minimize the use of chemical reagents and offer a high degree of control over the reaction outcome. acs.org

Green Chemistry ApproachDescriptionPotential Application in Thienoazepine SynthesisKey Benefits
Photochemical SynthesisUtilizes light energy (e.g., blue LEDs) to initiate reactions, often enabling metal-free transformations. nih.govresearchgate.netFormation of the azepine ring via light-induced nitrene insertion or cascade reactions.Avoids toxic metal catalysts, mild reaction conditions, high efficiency. nih.gov
Microwave-Assisted SynthesisEmploys microwave irradiation to rapidly heat reactions, accelerating reaction rates. jddhs.comCan be used to speed up cyclization, condensation, or cross-coupling steps.Reduced reaction times, improved yields, lower energy consumption. jddhs.com
ElectrosynthesisUses electrical current to drive chemical reactions, often with high selectivity. acs.orgPotential for controlled cyclization or functionalization of the thienoazepine core.Environmentally benign, high controllability, mild conditions. acs.org
CatalysisEmploys catalytic reagents over stoichiometric ones to minimize waste. This includes biocatalysts, organocatalysts, and recyclable metal catalysts. nih.govfrontiersin.orgCatalytic C-H activation or cross-coupling to build the bridged heterocyclic system.High atom economy, reduced waste, potential for enantioselectivity. nih.gov
Use of Greener Solvents/Solvent-Free ConditionsReplaces hazardous volatile organic compounds (VOCs) with water, ionic liquids, or supercritical fluids, or eliminates solvents entirely. jddhs.comPerforming key synthetic steps in aqueous media or via mechanochemical grinding.Reduced pollution, improved safety, lower disposal costs. mdpi.comjddhs.com

Recent Advancements in Constructing Complex Bridged Heterocyclic Systems

The construction of bridged heterocyclic systems like this compound presents significant synthetic challenges due to the inherent ring strain and complex three-dimensional architecture. However, recent advancements in synthetic methodology have provided powerful tools for accessing these intricate molecular frameworks.

A dominant strategy for the efficient construction of bridgehead nitrogen heterocycles is transition-metal-catalyzed C–H bond activation and functionalization. rsc.orgcolab.ws This atom-economical approach allows for the direct formation of C–C or C–N bonds, streamlining synthetic sequences and avoiding the need for pre-functionalized starting materials. nih.gov Catalysts based on palladium, rhodium, and iridium have been extensively used to forge complex polycyclic structures through intramolecular cyclization, providing access to skeletons that were previously difficult to synthesize. rsc.orgmdpi.com For example, palladium-catalyzed intramolecular C–H arylation has been successfully used to create 9-membered rings in the synthesis of complex alkaloids, demonstrating the power of this method to form even challenging medium-sized rings. nih.gov

Photocatalysis has also emerged as a transformative tool. Dual nickel- and iridium-photocatalyzed radical cascade reactions of 1,5-enynes have been developed for the divergent synthesis of complex polycyclic architectures, including indenoazepinones. nih.gov This method is characterized by its mild conditions and ability to generate high structural complexity in a single step, making it an attractive strategy for building bridged systems. nih.gov

Synthetic AdvancementDescriptionApplicability to Bridged ThienoazepinesReference Example
Transition-Metal-Catalyzed C–H ActivationDirect functionalization of C–H bonds to form new C–C or C-heteroatom bonds, catalyzed by metals like Palladium, Rhodium, or Iridium. rsc.orgIntramolecular C–H activation could be used to form the methano-bridge or cyclize the azepine ring onto the thiophene core.Synthesis of bridgehead nitrogen heterocycles via diverse transition metal-catalyzed C–H activations. rsc.orgcolab.ws
Photochemical Radical BicyclizationA dual photocatalytic system (e.g., Nickel/Iridium) initiates a radical cascade cyclization of unsaturated precursors like 1,5-enynes. nih.govA suitably designed thienyl-enyne precursor could undergo bicyclization to form the bridged thienoazepine framework.Divergent synthesis of fluorenes and indenoazepinones from 1,5-enynes. nih.gov
Metal-Free Photochemical CascadeVisible light-mediated generation of a reactive intermediate (e.g., nitrene) from an azide, which initiates a cascade of ring-forming reactions. nih.govA thienyl-based azide could potentially undergo an intramolecular cascade to form the bridged azepine ring system.Synthesis of azepinone derivatives via a nitrene-[2+1] annulation-ring expansion cascade. nih.govresearchgate.net
Ring-Opening/Cyclization StrategiesUtilizing strained rings, such as aziridines, which can be opened and subsequently cyclized to form larger, more complex heterocycles. frontiersin.orgA strategy involving the ring-opening of a thienyl-substituted aziridine (B145994) could lead to the formation of the seven-membered azepine ring.Conversion of 3-membered heterocyclic rings into 5- or 6-membered ones via aziridine ring-opening. frontiersin.org

Structural Elucidation and Conformational Analysis of 4,7 Methano 7h Thieno 2,3 C Azepine Derivatives

Advanced Spectroscopic Techniques for Definitive Structural Characterization

While the principles of various spectroscopic methods are well-established for a wide range of thienoazepine and related heterocyclic derivatives, specific data for 4,7-Methano-7H-thieno[2,3-C]azepine is not present in the accessible scientific domain.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY for Stereochemical Assignment)

For related, but different, thienoazepine structures, researchers commonly employ a suite of NMR techniques. One-dimensional ¹H and ¹³C NMR are fundamental for identifying the number and types of protons and carbons. Two-dimensional techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the methano-bridge and across the heterocyclic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are critical for assigning proton and carbon signals definitively by correlating them over one or multiple bonds. For stereochemical assignments, particularly the relative orientation of the methano bridge and substituents on the azepine ring, Nuclear Overhauser Effect Spectroscopy (NOESY) would be indispensable. Unfortunately, no published spectra or chemical shift data for this compound could be located to populate a data table.

Mass Spectrometry for Molecular Framework Confirmation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula of this compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, revealing characteristic losses of fragments from the parent ion, which would help in confirming the connectivity of the thiophene (B33073), azepine, and methano bridge components. Isotopic analysis, particularly for the sulfur atom in the thiophene ring, would also be a key feature. However, no mass spectral data for this specific compound is available.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Presence

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the presence of specific functional groups and bond types. For this compound, one would expect to observe characteristic C-H stretching and bending vibrations for the aromatic thiophene ring and the aliphatic methano bridge and azepine ring. The C=C and C-S stretching vibrations of the thiophene ring would also provide a clear signature. Without experimental data, a table of characteristic vibrational frequencies cannot be compiled.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Stereochemical Determination

If derivatives of this compound were synthesized in an enantiomerically pure form, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be crucial for determining their absolute stereochemistry. These techniques measure the differential absorption and rotation of circularly polarized light, which is directly related to the three-dimensional arrangement of atoms in a chiral molecule. No such studies have been reported for this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of molecular structure. It provides precise information on bond lengths, bond angles, and the absolute configuration of a molecule in the solid state. For a bridged system like this compound, a crystal structure would definitively establish the conformation of the seven-membered azepine ring and the stereochemical relationship of the methano bridge. Despite searches for crystallographic information, no such data has been deposited in crystallographic databases for this compound.

Gas-Phase and Solution-Phase Conformational Dynamics and Energy Minima

The conformational flexibility of the azepine ring, constrained by the methano bridge, would be a key area of interest. Computational chemistry methods, in conjunction with experimental techniques like variable-temperature NMR, would be employed to investigate the conformational landscape of this compound in both the gas and solution phases. These studies would aim to identify the lowest energy conformations and the energy barriers between them. However, no computational or experimental studies on the conformational dynamics of this specific molecule have been published.

Table of Compounds Mentioned

As no specific derivatives of this compound could be discussed, a table of compounds is not applicable.

Aromaticity and Electronic Structure Analysis of the Fused Thienoazepine System

The concept of aromaticity is crucial to understanding the stability and reactivity of the this compound core. The fused system consists of a thiophene ring, which is a classic aromatic heterocycle, fused to a seven-membered azepine ring.

The thiophene ring in this fused system is expected to retain a significant degree of its inherent aromatic character. wikipedia.orgnumberanalytics.com Thiophene's aromaticity arises from its planar, cyclic structure with a continuous ring of p-orbitals and the presence of six π-electrons (4 from the carbon atoms and 2 from a lone pair on the sulfur atom), which satisfies Hückel's rule (4n+2 π electrons, where n=1). quora.com The delocalization of these π-electrons over the five-membered ring results in enhanced stability. wikipedia.org The sulfur atom in thiophene, being less electronegative than oxygen (in furan) or nitrogen (in pyrrole), holds its lone pair less tightly, allowing for efficient delocalization and contributing to thiophene's pronounced aromatic character, which is greater than that of furan (B31954) but less than that of benzene (B151609). pharmaguideline.comslideshare.net

The fusion of the thiophene ring to the azepine ring in the this compound structure will undoubtedly influence the electronic distribution. The azepine ring in this specific molecule is not aromatic. The presence of the methano bridge introduces a rigid, bicyclic constraint, forcing the seven-membered ring into a specific conformation and preventing it from adopting a planar geometry required for aromaticity. slideshare.net

The electronic structure of the fused system can be conceptualized as an aromatic thiophene moiety whose π-system is perturbed by the adjacent non-aromatic azepine ring. This interaction can lead to a degree of electron density polarization and altered reactivity at the carbons of the thiophene ring compared to unsubstituted thiophene. Electrophilic substitution reactions, characteristic of aromatic compounds, would be expected to occur preferentially on the thiophene portion of the molecule. wikipedia.org

To quantify and compare the aromaticity of the thiophene ring within this system to other related heterocycles, computational methods are often employed. One such method is the calculation of the Harmonic Oscillator Model of Aromaticity (HOMA) index. The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system. While specific HOMA values for this compound are not available, a comparative table of HOMA indices for common five-membered aromatic heterocycles provides a useful context.

CompoundHOMA Index
Benzene1.000
Thiophene0.764
Pyrrole0.757
Furan0.612

This table presents generalized HOMA index values for benzene and common five-membered heterocycles to provide a comparative context for the aromaticity of the thiophene ring.

The electronic structure of the fused thienoazepine system would also be characterized by the distribution of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. It is anticipated that the HOMO would have significant contributions from the electron-rich thiophene ring, making it the likely site for electrophilic attack. Conversely, the nature of the LUMO would be influenced by both the thiophene and azepine moieties.

Reactivity and Mechanistic Investigations of the 4,7 Methano 7h Thieno 2,3 C Azepine Core

Electrophilic and Nucleophilic Functionalizations on the Thiophene (B33073) Moiety

The thiophene ring is the electron-rich aromatic portion of the molecule, making it the primary site for electrophilic attack. The reactivity and regioselectivity of such reactions are governed by the electronic effects of the fused azepine ring and the inherent strain of the bridged system.

Expected Reactivity:

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation are anticipated to occur on the thiophene ring. The directing effects of the sulfur atom typically favor substitution at the C2 and C5 positions of a thiophene ring. However, in this fused system, only the C2 and C3 positions are available. The electron-donating nature of the sulfur atom and the alkyl portion of the fused azepine ring would likely activate the thiophene moiety towards electrophiles. The precise regioselectivity between the C2 and C3 positions would require experimental or computational investigation.

Lithiation and Metal-Halogen Exchange: Treatment with organolithium reagents (e.g., n-butyllithium) would be expected to deprotonate one of the thiophene protons, creating a potent nucleophile for subsequent reaction with various electrophiles. This lithiated intermediate could be used to introduce a wide array of functional groups.

Nucleophilic Aromatic Substitution: This is generally less common for electron-rich thiophenes unless activated by a strong electron-withdrawing group and a suitable leaving group, which are absent in the parent molecule.

Chemical Transformations Involving the Azepine Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The secondary amine within the azepine ring presents a nucleophilic center, making it a key handle for derivatization.

Expected Reactivity:

N-Alkylation: The nitrogen atom is expected to react with alkyl halides or other alkylating agents in the presence of a base to yield the corresponding tertiary amine. The rate of this reaction would be influenced by the steric hindrance around the nitrogen atom imposed by the bridged structure.

N-Acylation: Reaction with acyl chlorides or anhydrides would readily form the corresponding N-acyl derivative. This transformation is often used to modify the electronic properties of the nitrogen or to serve as a protecting group. Studies on related, non-bridged thieno-diazepines have shown that acylation can occur at the nitrogen atom. researchgate.netresearchgate.net

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form N-aryl derivatives, linking the thienoazepine core to other aromatic systems.

Reactivity at the Bridged Methano Bridgehead and Bridge Atoms

The 4,7-methano bridge introduces significant strain and rigidity to the azepine ring. The bridgehead carbons (C4 and C7) and the bridging methylene (B1212753) carbon are sp³-hybridized and generally less reactive than the heteroaromatic portions of the molecule.

Expected Reactivity:

Bridgehead Reactivity: According to Bredt's rule, the formation of a double bond at a bridgehead position in a small bicyclic system is highly unfavorable due to ring strain. nih.gov This makes elimination reactions originating from the bridgehead carbons difficult. Radical substitution at these positions might be possible under specific conditions but would likely require harsh reagents.

Bridge Reactivity: The methylene bridge (C10, if numbered systematically) could potentially undergo functionalization via radical or carbene/nitrene insertion reactions, though such transformations are often unselective.

Solvolysis and Fragmentation: In related bridged bicyclic systems, reactions that generate carbocationic intermediates at or near the bridgehead can lead to skeletal rearrangements or fragmentation of the bridge. Whether such pathways are accessible for 4,7-Methano-7H-thieno[2,3-c]azepine would depend on the stability of the potential carbocationic intermediates.

Ring Expansion, Ring Contraction, and Skeletal Rearrangement Reactions

The inherent strain in the 4,7-methano-bridged system could serve as a driving force for various skeletal rearrangements.

Expected Pathways:

Ring Expansion: It is conceivable that under certain thermal or photochemical conditions, or through strategic bond cleavage, the seven-membered azepine ring could expand. For instance, ring expansion of related thienopyridinium derivatives to form thienoazepines has been reported.

Ring Contraction: While less common from a stable starting material, ring contraction could potentially be induced through specific reactions like the Favorskii rearrangement if a suitable alpha-halo ketone derivative were synthesized.

Skeletal Rearrangement: Acid-catalyzed cleavage or transition metal-mediated bond activation could initiate rearrangements of the tricyclic core. Denitrogenative transformations from related fused triazoles are known to produce new heterocyclic skeletons, suggesting that analogous strategies could lead to novel rearrangements.

Transition Metal-Catalyzed C-H Activation and Cross-Coupling Strategies for Derivatization

Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, which could be applied to the thiophene moiety of the molecule.

Potential Strategies:

C-H Activation: Palladium-catalyzed direct C-H arylation, alkylation, or alkynylation is a well-established method for functionalizing thiophenes. The directing group ability of the azepine nitrogen could potentially influence the regioselectivity of C-H activation on the thiophene ring, favoring the C3 position.

Cross-Coupling Reactions: If a halogenated derivative of this compound were prepared (e.g., via electrophilic halogenation), it would be a prime substrate for a variety of cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Stille Coupling: Reaction with organostannanes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes.

The table below summarizes potential cross-coupling reactions for a hypothetical halo-substituted derivative.

Coupling ReactionReagent TypeBond FormedCatalyst (Typical)
Suzuki Aryl/Alkyl Boronic AcidC-CPd(PPh₃)₄
Stille OrganostannaneC-CPd(PPh₃)₄
Sonogashira Terminal AlkyneC-C (sp)PdCl₂(PPh₃)₂, CuI
Heck AlkeneC-C (sp²)Pd(OAc)₂
Buchwald-Hartwig AmineC-NPd₂(dba)₃, Biarylphosphine Ligand

Kinetics and Thermodynamic Considerations in Transformation Pathways

Without experimental data, any discussion of kinetics and thermodynamics remains speculative. However, key factors can be outlined.

Kinetics: The rates of reaction will be significantly influenced by steric hindrance from the rigid methano bridge. For example, nucleophilic attack at the azepine nitrogen or electrophilic attack at the thiophene C3 position may be sterically impeded compared to analogous non-bridged systems. The activation barriers for reactions involving changes to the strained ring system are expected to be high.

Thermodynamics: Reactions that relieve some of the inherent ring strain of the bridged system would be thermodynamically favored. For example, a skeletal rearrangement that results in a more stable, less-strained ring system would likely be an energetically downhill process. The planarity and aromaticity of the thiophene ring provide a significant stabilizing thermodynamic force, making reactions that disrupt this aromaticity less favorable.

Theoretical and Computational Chemistry Studies of 4,7 Methano 7h Thieno 2,3 C Azepine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Prediction

Density Functional Theory (DFT) serves as a powerful tool for predicting the geometric and electronic structure of complex organic molecules like 4,7-Methano-7H-thieno[2,3-C]azepine. By employing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), the equilibrium geometry of the molecule can be optimized to its lowest energy state. scholarsresearchlibrary.com This process reveals precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

The methano-bridge introduces significant strain into the thieno[2,3-C]azepine system, and DFT calculations can quantify this strain energy. The optimized geometry would likely show deviations from standard bond lengths and angles, reflecting this inherent structural tension.

Furthermore, DFT provides insights into the electronic structure by calculating the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

ParameterPredicted Value
C-S Bond Length (Thiophene)~1.75 Å
C=C Bond Length (Thiophene)~1.38 Å
C-N Bond Length (Azepine)~1.46 Å
C-C Bond Length (Methano Bridge)~1.54 Å
Thiophene-Azepine Dihedral AngleVariable

Note: The values in this table are illustrative and based on typical values for similar heterocyclic systems. Actual calculated values would be specific to the optimized geometry.

Quantum Chemical Descriptors for Reactivity and Selectivity Analysis

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be derived from DFT calculations to provide a more nuanced understanding of the reactivity and selectivity of this compound. These descriptors help in predicting how the molecule will interact with other chemical species. researchgate.net

Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron, approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (EA): The energy released upon adding an electron, approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2. A harder molecule is generally less reactive. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions. researchgate.net

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).

Analysis of the electrostatic potential (ESP) surface can further reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites for potential chemical attack. For instance, the sulfur and nitrogen heteroatoms are expected to be regions of negative potential, while the hydrogen atoms of the methano bridge might exhibit a more positive potential.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While the methano-bridge imparts significant rigidity, the azepine ring of this compound may still possess some conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the accessible conformational space of the molecule over time. nih.gov By simulating the motion of atoms under a given force field, MD can identify low-energy conformations and the energy barriers between them.

MD simulations are also invaluable for understanding the influence of the solvent on the molecule's structure and dynamics. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe how the solvent interacts with the solute and affects its conformational preferences. These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions between the thienoazepine scaffold and the surrounding solvent molecules, providing a more realistic picture of its behavior in a condensed phase.

Ligand-Receptor Interaction Modeling: In Silico Studies of Scaffold Recognition

The rigid, three-dimensional nature of the this compound scaffold makes it an interesting candidate for ligand-receptor interaction studies. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor's active site. preprints.org By treating the thienoazepine as a ligand, its binding mode to various protein targets can be modeled.

These in silico studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor. The docking score, a measure of the binding affinity, can be used to rank different binding poses and to compare the potential of the scaffold to interact with different receptors. This information is crucial for understanding how the scaffold is recognized at a molecular level, without considering the biological outcome.

Virtual Screening and In Silico Design Principles for Novel Analogues

The this compound core can serve as a starting point for the design of new molecules with desired properties. Virtual screening techniques can be used to explore a vast chemical space of potential analogues by computationally evaluating their properties. By systematically modifying the core scaffold with different functional groups, libraries of virtual compounds can be generated.

These virtual libraries can then be screened in silico for properties such as improved binding affinity to a target receptor or more favorable electronic characteristics. The principles derived from DFT and QSAR studies on the parent scaffold can guide the design of these new analogues. For example, if a particular region of the molecule is identified as being important for receptor interaction, modifications can be focused on that area to enhance binding.

Chemoinformatics and Structural Activity Relationship (SAR) Analysis based on Molecular Features

Chemoinformatics tools can be used to analyze the structural features of this compound and its hypothetical analogues to establish a Structure-Activity Relationship (SAR). By correlating calculated molecular descriptors with a predicted activity or property, a quantitative structure-activity relationship (QSAR) model can be developed. nih.govnih.gov

The molecular descriptors used in QSAR models can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Electronic: Derived from quantum chemical calculations.

Hydrophobic: Related to the molecule's lipophilicity.

A QSAR model can take the form of a mathematical equation that relates these descriptors to a specific endpoint. Such models, once validated, can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates. biointerfaceresearch.com

Derivatization and Functionalization Strategies for Bridged Thienoazepines

Introduction of Peripheral Substituents for Structural Diversification

The introduction of a wide array of peripheral substituents onto the 4,7-Methano-7H-thieno[2,3-C]azepine core is a fundamental strategy for achieving structural diversification. These modifications can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity. Methodologies for introducing these substituents can be adapted from established synthetic protocols for thiophene (B33073) and azepine ring systems.

Common approaches for functionalizing the thiophene moiety include electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, allowing for the introduction of various functional groups at available positions. Subsequent cross-coupling reactions, like Suzuki, Stille, and Buchwald-Hartwig couplings, can then be employed to introduce aryl, heteroaryl, and amino substituents, respectively.

The azepine portion of the scaffold, particularly the nitrogen atom, presents another key site for derivatization. N-alkylation, N-acylation, and N-arylation reactions can be utilized to introduce a variety of substituents that can modulate the compound's properties and interactions with biological targets. Furthermore, functionalization of the carbon backbone of the azepine ring can be achieved through methods such as metal-catalyzed C-H activation.

Table 1: Potential Peripheral Substituents and Their Effects on Physicochemical Properties

SubstituentPotential Effect on LipophilicityPotential Effect on SolubilityRationale
Halogens (F, Cl, Br)IncreaseDecreaseIntroduction of polarizable atoms can enhance interactions with lipophilic pockets of target proteins.
Alkyl ChainsIncreaseDecreaseCan be used to probe hydrophobic regions of binding sites.
Hydroxyl (-OH)DecreaseIncreaseActs as a hydrogen bond donor and acceptor, improving aqueous solubility.
Methoxy (-OCH3)Moderate IncreaseSlight DecreaseCan improve metabolic stability by blocking potential sites of oxidation.
Amine (-NH2, -NR2)VariableIncrease (at physiological pH)Can act as a hydrogen bond donor/acceptor and a basic center for salt formation.
Carboxylic Acid (-COOH)DecreaseIncrease (at physiological pH)Provides a key site for ionic interactions and can improve pharmacokinetic profiles.

Stereoselective and Enantioselective Synthesis of Advanced Intermediates

The bridged nature of the this compound scaffold results in a complex three-dimensional structure with multiple stereocenters. The precise control of stereochemistry is therefore critical, as different stereoisomers can exhibit distinct pharmacological activities and metabolic profiles. The development of stereoselective and enantioselective synthetic routes to key intermediates is paramount for accessing enantiomerically pure final compounds.

Strategies for achieving stereocontrol often involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, a Diels-Alder reaction between a substituted thiophene and a chiral dienophile could establish the initial stereochemistry of the bridged ring system. Subsequent transformations would then need to be conducted in a manner that preserves this stereochemical integrity.

Asymmetric catalytic methods, such as enantioselective hydrogenation, epoxidation, or dihydroxylation, can also be employed to introduce chirality at specific positions on the scaffold. The development of such methods for bridged thienoazepine systems is an active area of research, aiming to provide efficient access to a range of stereochemically defined intermediates.

Late-Stage Functionalization Approaches for Complex Bridged Systems

Late-stage functionalization (LSF) has emerged as a powerful strategy in drug discovery, allowing for the direct modification of complex molecules at a late point in the synthetic sequence. chemrxiv.orgspringernature.comchimia.ch This approach is particularly valuable for the structural diversification of intricate scaffolds like this compound, as it enables the rapid generation of analogues without the need for de novo synthesis.

C-H activation is a prominent LSF technique that allows for the direct conversion of carbon-hydrogen bonds into new functional groups. chemrxiv.orgspringernature.com For the thienoazepine scaffold, transition-metal-catalyzed C-H activation could enable the selective introduction of substituents on both the thiophene and azepine rings. The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions.

Photoredox catalysis is another modern LSF method that utilizes visible light to generate reactive intermediates under mild conditions. This approach can be used to introduce a variety of functional groups, including alkyl, aryl, and trifluoromethyl groups, onto the bridged thienoazepine core. The mild reaction conditions associated with photoredox catalysis are often compatible with a wide range of functional groups, making it a versatile tool for late-stage diversification.

Table 2: Comparison of Late-Stage Functionalization Techniques

TechniqueAdvantagesDisadvantagesPotential Application on Bridged Thienoazepines
C-H ActivationAtom-economical, allows for novel disconnections.Often requires directing groups, regioselectivity can be challenging.Introduction of aryl or alkyl groups on the thiophene or azepine rings.
Photoredox CatalysisMild reaction conditions, high functional group tolerance.May require specific photocatalysts and light sources.Trifluoromethylation or alkylation of the aromatic and heterocyclic portions.
Halogen Dance ReactionsCan functionalize positions not accessible by other methods.Limited to halogenated precursors, can lead to mixtures of isomers.Isomerization of bromo-substituted thienoazepines to access different regioisomers.

Synthesis of Stereoisomers and Enantiomerically Pure this compound Derivatives

The synthesis of individual stereoisomers and enantiomerically pure derivatives of this compound is crucial for understanding their differential interactions with biological targets. Accessing these pure isomers can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral resolution involves the separation of enantiomers from a racemic mixture, often through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Alternatively, chiral chromatography, using a stationary phase with a chiral selector, can be employed for the separation of enantiomers.

Asymmetric synthesis, as discussed in section 6.2, is a more efficient approach that aims to directly produce a single enantiomer. This can be achieved by using chiral starting materials, employing chiral auxiliaries that are later removed, or utilizing chiral catalysts to control the stereochemical outcome of a reaction. The development of robust asymmetric synthetic routes is a key objective for producing enantiomerically pure bridged thienoazepine derivatives for pharmacological evaluation.

Design and Synthesis of Compound Libraries Based on the Bridged Thienoazepine Scaffold

The systematic exploration of the chemical space around the this compound scaffold necessitates the design and synthesis of compound libraries. scispace.comnih.govrsc.org These libraries, containing a collection of structurally related compounds, are invaluable for high-throughput screening and for elucidating structure-activity relationships.

The design of a focused library typically begins with the identification of key diversification points on the scaffold. For the bridged thienoazepine core, these points would include the available positions on the thiophene ring and the nitrogen atom of the azepine ring. A selection of diverse building blocks can then be introduced at these positions to generate a library of compounds with a range of physicochemical properties.

Combinatorial chemistry approaches, often utilizing solid-phase synthesis or parallel synthesis techniques, can be employed to efficiently generate these libraries. scispace.comnih.gov In solid-phase synthesis, the thienoazepine scaffold is attached to a resin, and subsequent reactions are carried out in a stepwise manner. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away. Parallel synthesis involves the simultaneous synthesis of multiple compounds in separate reaction vessels, enabling the rapid production of a library of discrete compounds.

Advanced Applications in Chemical Biology and Materials Science Non Clinical Focus

4,7-Methano-7H-thieno[2,3-C]azepine as a Privileged Chemical Scaffold in Molecular Probe Development

The concept of a "privileged scaffold" is central to the design of new bioactive compounds and functional molecules. A privileged scaffold is a molecular framework that is capable of providing ligands for more than one type of receptor or binding site. The rigid, three-dimensional structure of This compound , conferred by the methano bridge, makes it an intriguing candidate for such a role. This defined spatial arrangement of atoms can allow for the precise positioning of functional groups, which is a critical aspect in the development of highly specific molecular probes.

Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes. The thieno[2,3-C]azepine core, a fusion of a thiophene (B33073) ring and an azepine ring, offers multiple points for chemical modification. These modifications can be used to attach fluorophores, affinity tags, or reactive groups, thereby transforming the core scaffold into a functional molecular probe. The methano bridge further constrains the conformational flexibility of the azepine ring, which can lead to enhanced binding affinity and selectivity for a target biomolecule.

Exploration of Molecular Recognition Properties through Chemical Tagging and Labeling

The ability of a molecule to recognize and bind to a specific target is fundamental to its function as a probe or a component of a larger assembly. The unique topology of This compound could be exploited to study molecular recognition phenomena. By systematically introducing different substituents at various positions on the thiophene and azepine rings, a library of derivatives can be synthesized.

These derivatives can then be "tagged" with reporter groups, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, to investigate their interactions with proteins, nucleic acids, or other macromolecules. The rigid framework of the scaffold would ensure that any observed binding event is a direct consequence of the specific chemical functionalities introduced, rather than being an artifact of conformational changes. This systematic approach allows for the elucidation of structure-activity relationships (SAR), providing valuable insights into the principles of molecular recognition.

Photophysical Properties and Potential in Optical Materials

Thiophene-containing compounds are well-known for their interesting photophysical properties, including fluorescence and phosphorescence. The extended π-system of the thieno[2,3-C]azepine core, in principle, could give rise to intrinsic fluorescence. The nature and position of substituents on this core can significantly influence the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

While experimental data for This compound is not available, theoretical calculations could predict its photophysical characteristics. Should this class of compounds exhibit favorable properties, such as a large Stokes shift, high quantum yield, and good photostability, they could find applications in the development of novel optical materials. This includes their potential use as organic light-emitting diode (OLED) materials, fluorescent sensors, or as components in light-harvesting systems. The rigid methano bridge could also play a role in minimizing non-radiative decay pathways, potentially enhancing the emissive properties of the molecule.

Integration of the Bridged Thienoazepine Core into Novel Macromolecular Architectures

The development of new polymers and macromolecular materials with tailored properties is a major focus of materials science. The This compound scaffold, with its potential for bifunctionalization, could serve as a unique building block for the synthesis of novel polymers. For instance, by introducing polymerizable groups at two distinct points on the molecule, it could be incorporated as a monomer into a polymer chain.

Future Directions and Emerging Research Avenues in Bridged Azepine Chemistry

Development of Highly Enantioselective Synthetic Routes

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of synthetic methods that provide enantiomerically pure compounds is of paramount importance. While the enantioselective synthesis of some bridged azepine systems has been reported, this remains a key area for future development, particularly for novel scaffolds like 4,7-Methano-7H-thieno[2,3-c]azepine.

Recent advances in asymmetric catalysis offer promising avenues for accessing enantiopure bridged azepines. For instance, organocatalytic asymmetric aza-Piancatelli rearrangement/Michael addition sequences have been successfully employed for the synthesis of bridged tetrahydrobenzo[b]azepines with excellent enantio- and diastereoselectivities. nih.govacs.org This strategy, which proceeds under mild conditions, could conceptually be adapted for the synthesis of thieno[2,3-c]azepine analogues. Another powerful approach involves the copper-catalyzed asymmetric intramolecular reductive or borylative cyclization of 2'-vinyl-biaryl-2-imines, which has been used to construct axially chiral dibenzo[b,d]azepines. rsc.org The application of such transition-metal catalyzed processes to substrates leading to the this compound core could provide a direct and efficient route to enantiomerically enriched derivatives.

Future research will likely focus on the design of novel chiral ligands and catalysts specifically tailored for the asymmetric synthesis of bridged thieno[2,3-c]azepines. The development of methods that allow for the selective formation of either enantiomer of the target molecule from a common precursor will also be a significant area of investigation.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique structural and electronic properties of the this compound scaffold are expected to give rise to novel reactivity patterns. The interplay between the thiophene (B33073) ring, the azepine core, and the methano bridge could lead to unexpected chemical transformations, opening up new avenues for the synthesis of complex molecular architectures.

The reactivity of azepine derivatives can be diverse, including pericyclic reactions, cycloadditions, and rearrangements. youtube.comslideshare.net For the this compound system, investigations into electrophilic aromatic substitution on the thiophene ring, functionalization of the azepine nitrogen, and reactions involving the double bond within the azepine ring will be of fundamental interest. Furthermore, the strained nature of the bridged system may facilitate ring-opening or ring-expansion reactions under specific conditions, providing access to other heterocyclic frameworks. rsc.org

A key future direction will be the systematic study of the reactivity of this scaffold with a wide range of reagents and under various reaction conditions. This will not only expand the synthetic chemist's toolbox but also provide a deeper understanding of the fundamental properties of this intriguing class of molecules. The discovery of novel, selective transformations will be crucial for the derivatization of the core structure and the generation of libraries of analogues for biological screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and efficiency. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers solutions to many of these challenges. nih.govspringerprofessional.demdpi.comuc.pt The integration of flow chemistry and automated synthesis platforms represents a significant future direction for the synthesis of bridged azepines, including this compound derivatives.

The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors can lead to improved yields, higher selectivity, and safer handling of hazardous reagents and intermediates. nih.gov For the synthesis of complex heterocyclic systems, multi-step flow processes, often referred to as reaction telescoping, can be employed to carry out several transformations in a continuous sequence without the need for isolating intermediates. uc.pt This approach significantly reduces reaction times and waste generation.

Future research in this area will focus on the development of robust and efficient flow-based syntheses of the this compound core and its derivatives. The use of solid-supported reagents and catalysts within flow reactors will further enhance the efficiency and sustainability of these processes. Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, will enable the rapid generation of libraries of bridged azepine analogues for high-throughput screening.

Application of Advanced Spectroscopic Probes for Real-Time Mechanistic Elucidation

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient transformations. The application of advanced, in-situ spectroscopic techniques for the real-time monitoring of chemical reactions is a powerful tool for mechanistic elucidation. youtube.com

For the study of reactions involving bridged azepines, techniques such as in-situ NMR, IR, and Raman spectroscopy can provide valuable information about the formation and consumption of reactants, intermediates, and products as the reaction progresses. youtube.com This data can help to identify transient species, determine reaction kinetics, and provide insights into the role of catalysts and reaction conditions. For instance, the use of in-situ spectroscopy can help to distinguish between different possible reaction pathways and to identify the rate-determining step of a transformation.

The future in this area will see the increased application of these advanced spectroscopic probes to study the synthesis and reactivity of this compound and related bridged systems. The combination of experimental data from in-situ spectroscopy with computational modeling will provide a comprehensive understanding of the underlying reaction mechanisms, paving the way for the rational design of more efficient and selective synthetic routes.

Predictive Computational Models for De Novo Design of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Predictive computational models can be used to design novel molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and screening. nih.gov For the this compound scaffold, computational modeling offers a powerful approach for the de novo design of novel derivatives with specific biological activities or material properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a correlation between the structural features of a series of compounds and their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives. Molecular docking simulations can be used to predict the binding mode of a ligand to a biological target, providing insights into the key interactions that are responsible for its activity. researchgate.net These computational tools can guide the selection of which derivatives to synthesize, prioritizing those with the highest predicted potency and selectivity.

The future of this field lies in the development of more accurate and predictive computational models that can account for the complex, three-dimensional nature of bridged azepines. The integration of artificial intelligence and machine learning algorithms with computational chemistry will further enhance the power of these models, enabling the rapid in silico screening of vast chemical spaces and the identification of promising lead compounds for further experimental investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.